molecular formula C26H29N3O4S B2640973 Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 439792-07-1

Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2640973
CAS No.: 439792-07-1
M. Wt: 479.6
InChI Key: ZBSDGVCWSUJXLC-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a carbamoyl group, a benzyl group, a thioxo group, and a tetrahydroquinazoline group. It also contains a carboxylate group, which is a common feature in many bioactive molecules .


Molecular Structure Analysis

The molecule contains a cyclohexyl group, which can adopt various conformations . The most stable conformation is typically one where bulky substituents are in equatorial positions to minimize steric strain .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates are synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate is determined using X-ray structural analysis (Rudenko et al., 2013).

Combinatorial Library Synthesis

  • A liquid-phase synthesis approach is developed for creating combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles. This method involves cyclization of substituted methyl anthranilates with isothiocyanates or substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines (Ivachtchenko et al., 2003).

Novel One-Pot Synthesis

  • A novel one-pot synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is reported. The method involves condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, and the structure is confirmed through various spectroscopic methods (Kovalenko et al., 2019).

Synthesis of New Derivatives

  • Synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones from anthranilic acid via Mannich reaction with various secondary amines is performed. These compounds are evaluated for their antimicrobial and anticonvulsant activities, showing broad-spectrum activity against tested bacteria and fungi (Rajasekaran et al., 2013).

Multicomponent Synthesis

  • The synthesis of 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines is achieved through three-component interactions of 1,3-cyclohexanedione or dimedone, urea or thiourea, and substituted benzaldehydes. This results in 9-aryl-4,5-dioxo-1,2,3,4,5,6,7,8-octahydro-9H-xanthenes as well (Tonkikh et al., 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with 4-(2,3-dimethylcyclohexyl)benzoyl chloride, followed by the addition of methyl 2-mercaptoacetate and subsequent cyclization to form the final product.", "Starting Materials": [ "2-amino-4-oxo-3,4-dihydroquinazoline", "4-(2,3-dimethylcyclohexyl)benzoyl chloride", "methyl 2-mercaptoacetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with 4-(2,3-dimethylcyclohexyl)benzoyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-2-amino-4-oxo-3,4-dihydroquinazoline.", "Step 2: Addition of methyl 2-mercaptoacetate to the intermediate in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 3: Cyclization of the intermediate in the presence of a base such as sodium methoxide or sodium ethoxide to form the final product 'Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] }

CAS No.

439792-07-1

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6

IUPAC Name

methyl 3-[[4-[(2,3-dimethylcyclohexyl)carbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H29N3O4S/c1-15-5-4-6-21(16(15)2)27-23(30)18-9-7-17(8-10-18)14-29-24(31)20-12-11-19(25(32)33-3)13-22(20)28-26(29)34/h7-13,15-16,21H,4-6,14H2,1-3H3,(H,27,30)(H,28,34)

InChI Key

ZBSDGVCWSUJXLC-UHFFFAOYSA-N

SMILES

CC1CCCC(C1C)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

solubility

not available

Origin of Product

United States

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